3-(Isopentyloxy)-N-(2-thienylmethyl)aniline
Overview
Description
The compound appears to contain an aniline group, a thiophene group, and an isopentyloxy group. Aniline is a primary amine that consists of a benzene ring attached to an amino group . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . The isopentyloxy group is an alkoxy group derived from isopentyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The aniline and thiophene components are aromatic, contributing to the compound’s stability . The isopentyloxy group is an alkyl ether, which is generally polar and may introduce steric hindrance .Chemical Reactions Analysis
Anilines can undergo reactions typical of amines, such as acylation or alkylation . Thiophenes, being aromatic, can undergo electrophilic aromatic substitution . The ether group might undergo reactions with strong acids to form alcohols and alkyl halides .Physical and Chemical Properties Analysis
The properties of this compound would depend on the interactions of its functional groups. Generally, anilines have a high melting point and are often liquids at room temperature . Thiophenes are colorless liquids with a pleasant odor . Ethers are generally polar and have higher boiling points than similar alkanes .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methylbutoxy)-N-(thiophen-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-13(2)8-9-18-15-6-3-5-14(11-15)17-12-16-7-4-10-19-16/h3-7,10-11,13,17H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZYUMXMINXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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